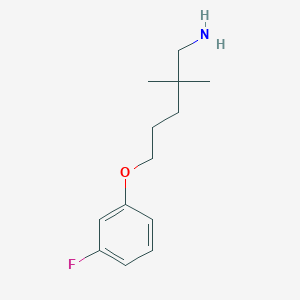

5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine is an organic compound characterized by the presence of a fluorophenoxy group attached to a dimethylpentanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with 3-fluorophenol and 2,2-dimethylpentan-1-amine.

Etherification: 3-Fluorophenol is reacted with an appropriate alkylating agent, such as 1-bromo-2,2-dimethylpentane, under basic conditions to form 5-(3-Fluorophenoxy)-2,2-dimethylpentane.

Amination: The resulting ether is then subjected to amination using ammonia or an amine source to introduce the amine group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

Reduction: Reduction reactions can target the fluorophenoxy group, potentially converting it to a hydroxy group.

Substitution: The fluorine atom in the fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Formation of imines or oxides.

Reduction: Conversion to hydroxy derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in medicinal chemistry.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its fluorinated phenoxy group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenoxy group can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

5-(3-Chlorophenoxy)-2,2-dimethylpentan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

5-(3-Bromophenoxy)-2,2-dimethylpentan-1-amine: Contains a bromine atom in place of fluorine.

5-(3-Methylphenoxy)-2,2-dimethylpentan-1-amine: Features a methyl group instead of a halogen.

Uniqueness

5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Biological Activity

5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activity. Its structure suggests possible interactions with various biological targets, which may lead to therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorinated phenoxy group attached to a dimethylpentan-1-amine backbone. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, influencing its biological activity.

Chemical Formula : C12H18FNO

Molecular Weight : 215.28 g/mol

This compound is hypothesized to act as a ligand for various receptors and enzymes. Its interaction with these biological targets may modulate signaling pathways related to neurotransmission, inflammation, and cell proliferation.

Biological Activity Overview

The biological activities associated with this compound include:

- Antiproliferative Effects : Preliminary studies suggest that derivatives of similar structures exhibit significant antiproliferative activity against cancer cell lines.

- Cytotoxicity : Analogous compounds have shown varying degrees of cytotoxicity in vitro, indicating potential for further investigation into their use as anticancer agents.

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | GI50 (nM) | Reference |

|---|---|---|---|

| 5-(3-Fluorophenyl) analog | OVCAR5 | 16.5 | |

| 5-(3-Fluorophenyl) analog | A2780 | 29.7 | |

| Standard (Pironetin) | OVCAR5 | 21.9 | |

| Standard (Pironetin) | A2780 | 41.0 |

This table highlights the potency of similar compounds against ovarian cancer cell lines, suggesting that the structural modifications in this compound may confer similar or enhanced activity.

Mechanistic Insights

Research indicates that compounds with similar structures can induce apoptosis in cancer cells by disrupting cell cycle progression and triggering caspase activation. For instance, a related compound demonstrated a significant increase in early apoptosis rates in HCT116 cells compared to controls .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Compounds with similar structures have shown rapid metabolism in liver microsomes, leading to multiple metabolites that could influence efficacy and safety profiles .

Properties

Molecular Formula |

C13H20FNO |

|---|---|

Molecular Weight |

225.30 g/mol |

IUPAC Name |

5-(3-fluorophenoxy)-2,2-dimethylpentan-1-amine |

InChI |

InChI=1S/C13H20FNO/c1-13(2,10-15)7-4-8-16-12-6-3-5-11(14)9-12/h3,5-6,9H,4,7-8,10,15H2,1-2H3 |

InChI Key |

QCYPABRPQMRAHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCOC1=CC(=CC=C1)F)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.